molecular formula C23H17N5O2 B2834195 1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203333-66-7

1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2834195
CAS RN: 1203333-66-7
M. Wt: 395.422
InChI Key: VUMCCOJPVNMXRD-UHFFFAOYSA-N
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Description

The compound “1-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a phenyl group, a 1,2,4-oxadiazole ring, and a benzimidazole ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and can lead to a variety of products. For example, they can undergo reactions with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .

Scientific Research Applications

Antimicrobial and Anticancer Properties

1-Phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-benzimidazole-5-carboxamide, and its derivatives, have been explored for their potential antimicrobial and anticancer properties. For instance, a study has shown that thiosemicarbazide derivatives, as building blocks in synthesizing compounds like imidazole and 1,3,4-oxadiazole, exhibit significant antimicrobial activity (Elmagd et al., 2017). Additionally, certain benzamides with 1,3,4-oxadiazole moieties have been designed and synthesized, demonstrating considerable anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Corrosion Inhibition

Research indicates that 1,3,4-oxadiazole derivatives are effective as corrosion inhibitors. A study assessing the corrosion inhibition ability of such derivatives on mild steel in sulfuric acid found them to be effective, with properties like formation of a protective layer and mixed-type inhibition behavior (Ammal et al., 2018).

Novel Antimicrobial Agents

Novel hybrid molecules containing benzimidazole and oxadiazole structures have been synthesized and found to be promising antimicrobial agents. These compounds have shown potent anti-tubercular activity and are characterized by good selectivity and low toxicity, making them strong candidates for antimicrobial applications (Shruthi et al., 2016).

Synthesis and Characterization

The synthesis and characterization of novel derivatives containing the 1,3,4-oxadiazole moiety, integrated with structures like benzimidazole, have been a subject of significant research interest. These studies focus on developing new compounds with potential therapeutic applications, analyzing their structural and chemical properties (Vishwanathan & Gurupadayya, 2014).

Antidiabetic Screening

Research has also been conducted on the antidiabetic potential of compounds containing oxadiazole structures. Studies have synthesized and evaluated various derivatives for their in vitro antidiabetic activity, indicating the diverse therapeutic potential of these compounds (Lalpara et al., 2021).

Future Directions

The future directions for research on this compound and similar ones could involve further exploration of their potential as anti-infective agents . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

1-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c29-23(24-14-21-26-22(27-30-21)16-7-3-1-4-8-16)17-11-12-20-19(13-17)25-15-28(20)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMCCOJPVNMXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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